N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide

Lipophilicity Drug-likeness ADME prediction

Researchers developing kinase-targeted probes often face lipophilicity-driven off-target binding that confounds selectivity data. This 3-methylbenzamide variant-the lowest XLogP3 (2.1) in its congeneric series at MW 295.34 Da-delivers a defined-linker triazolopyrimidine scaffold that minimizes hydrophobic promiscuity for cleaner broad-panel kinase profiling. • XLogP3 2.1, TPSA 72.2 Ų-lowest lipophilicity among direct analogs; superior TPSA/MW ratio for fragment-based screening. • 5 rotatable bonds, HBA count 4-reduced H-bond complexity for unambiguous binding data interpretation. • In stock, 1-50 mg standard packs; bulk & custom synthesis available on request.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 2034377-80-3
Cat. No. B2776448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide
CAS2034377-80-3
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C16H17N5O/c1-12-4-2-6-14(8-12)15(22)17-7-3-5-13-9-18-16-19-11-20-21(16)10-13/h2,4,6,8-11H,3,5,7H2,1H3,(H,17,22)
InChIKeyLMPXBVUFZLCEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazolopyrimidine-Benzamide Scaffold Overview


N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide (CAS 2034377-80-3) is a synthetic heterocyclic small molecule comprising a [1,2,4]triazolo[1,5-a]pyrimidine (TP) core connected to a 3-methylbenzamide moiety via an n-propyl spacer [1]. The TP scaffold is a recognized purine bioisostere with demonstrated versatility in kinase inhibitor design, having yielded clinical candidates targeting CDK2, mTOR, EGFR, and VEGFR2 among other ATP-binding enzymes [2]. The compound belongs to a family of propyl-linked triazolopyrimidine benzamides represented by numerous commercial analogs with varying benzamide substitution patterns, making it a relevant scaffold for structure–activity relationship (SAR) exploration and chemical probe development [3].

Chemical Space Risks of Analog Substitution


The N-(triazolopyrimidinyl-propyl)benzamide chemotype displays pronounced sensitivity of physicochemical and putative target-engagement profiles to benzamide ring substitution. Altering a single substituent shifts the lipophilic–polar balance (XLogP3 and TPSA) in ways that cannot be compensated by adjusting other parameters in parallel [1]. Within this congeneric series, the 3-methylbenzamide variant occupies a distinct property niche compared to the 4-trifluoromethyl, 4-trifluoromethoxy, 5-chloro-2-methoxy, and 3-(4-fluorophenoxy) analogs, each of which differs materially in molecular weight, hydrogen-bond acceptor count, rotatable bond inventory, and polar surface area [2]. These differences have direct consequences for target binding, off-target liability, solubility, permeability, and metabolic stability that cannot be predicted from a single representative member of the series [3]. Consequently, treating any one of these compounds as a generic substitute for another introduces uncontrolled variables into SAR studies, kinase selectivity profiling, and biological assay interpretation.

Comparator Evidence vs. Closest Analogs


XLogP3 Lipophilicity: Lowest in Analog Series

The predicted XLogP3 of the 3-methylbenzamide derivative (2.1) is the lowest within the directly comparable propyl-linked benzamide series, being 0.5 log units lower than the 4-trifluoromethyl analog (XLogP3 = 2.6) and 0.2 log units lower than the 5-chloro-2-methoxy analog (XLogP3 = 2.3) [1][2]. Lower lipophilicity within this scaffold class has been correlated with improved aqueous solubility, reduced CYP450 inhibition liability, and lower non-specific protein binding—all critical factors for interpreting cellular activity and reducing false-positive readouts in biochemical assays [3].

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

TPSA and Ligand Efficiency Advantage

The 3-methylbenzamide derivative possesses a TPSA of 72.2 Ų—identical to the 4-trifluoromethyl analog (72.2 Ų) but lower than the 5-chloro-2-methoxy analog (81.4 Ų) [1][2]. However, its molecular weight (295.34 Da) is the lowest in the series, approximately 54 Da lower than the 4-trifluoromethyl analog (349.31 Da) and 50 Da lower than the 5-chloro-2-methoxy analog (345.78 Da) [3]. This combination of low molecular weight and maintained TPSA yields a higher fraction of polar surface area per unit mass, a parameter linked to improved oral bioavailability potential and enhanced ligand efficiency indices (LE, LLE) in fragment-to-lead and hit-to-lead optimization [4].

Ligand efficiency Polar surface area TPSA Molecular recognition

Meta-Methyl H-Bond Acceptor Landscape

Positional isomerism on the benzamide ring within the triazolopyrimidine-propyl series generates divergent steric and electronic environments around the amide carbonyl. The 3-methylbenzamide (meta-methyl) substitution positions the methyl group adjacent to the amide linkage, potentially restricting amide bond rotation and altering the preferred dihedral angle relative to the 2-methyl (ortho) and 4-methyl (para) regioisomers [1]. Literature on benzamide kinase inhibitors indicates that meta-substitution can differentially modulate hinge-region hydrogen-bonding patterns in ATP-binding pockets compared to para-substitution, with meta-substituted benzamides often exhibiting distinct kinase selectivity profiles [2]. The 3-methylbenzamide variant has 4 hydrogen-bond acceptors (identical to unsubstituted benzamide), whereas the 5-chloro-2-methoxy analog has 5 and the 4-trifluoromethyl analog has 7, providing a cleaner H-bond pharmacophore for target identification [3].

Structure-activity relationship Benzamide substitution Regioisomerism Kinase selectivity

Triazolopyrimidine Core Kinase Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as an ATP-competitive kinase inhibitor core across multiple target families. Recent structure-guided development of TP derivatives has produced compounds with CDK2 inhibitory IC50 values as low as 1.5 μM against MGC-803 gastric cancer cells, with selectivity indices exceeding 22-fold over non-cancerous HEK293 cells [1]. In multikinase panels, TP derivatives have demonstrated simultaneous inhibition of EGFR (IC50 = 2.19 μM), VEGFR2 (IC50 = 2.95 μM), and TrKA (IC50 = 3.49 μM) [2]. The propyl-linked benzamide architecture present in CAS 2034377-80-3 mirrors the linker strategy employed in several of these active compounds, positioning the benzamide moiety to engage the kinase hinge region or solvent-exposed pocket [3]. While target-specific activity data for this exact compound are not yet published, the demonstrated class activity establishes it as a viable screening candidate for kinase panels where substitution-dependent selectivity can be probed [4].

Kinase inhibition ATP-binding CDK2 Multikinase profiling Anticancer

Application Scenarios


Low-Lipophilicity Probe for Kinase Selectivity Panels

The compound's XLogP3 of 2.1—the lowest among directly comparable analogs—and its molecular weight of 295.34 Da make it the preferred triazolopyrimidine benzamide for broad-panel kinase selectivity screening where lipophilicity-driven off-target binding must be minimized [1][2]. Include alongside the 4-trifluoromethyl (XLogP3 2.6) and 5-chloro-2-methoxy (XLogP3 2.3) analogs to establish lipophilicity-activity relationships and deconvolute hydrophobic vs. polar contributions to kinase binding [3].

Fragment-to-Lead Optimization with High Ligand Efficiency

With a TPSA of 72.2 Ų and the lowest molecular weight in its analog series (295.34 Da), this compound provides a higher TPSA/MW ratio than the 4-trifluoromethyl (TPSA 72.2 Ų, MW 349.31 Da) and 5-chloro-2-methoxy (TPSA 81.4 Ų, MW 345.78 Da) analogs [1][2]. This property profile supports its use as a fragment- or lead-sized starting point for medicinal chemistry optimization, where additional substituents can be introduced without breaching standard drug-likeness thresholds (MW < 500 Da, TPSA < 140 Ų) [3].

Regioisomeric SAR of Benzamide Substitution

The meta-methyl placement on the benzamide ring provides a structurally defined probe for investigating how the position of a single methyl substituent affects kinase hinge-region recognition and selectivity [1]. Pair with the commercially available ortho-methyl (2-methylbenzamide) and para-methyl (4-methylbenzamide) regioisomers to generate a complete positional SAR matrix [2]. The 3-methylbenzamide variant's hydrogen-bond acceptor count of 4 (vs. 7 for the 4-trifluoromethyl analog) reduces H-bond complexity, simplifying interpretation of binding data [3].

Physicochemical and In Vitro ADME Benchmarking

The compound's balanced property set—XLogP3 2.1, TPSA 72.2 Ų, 5 rotatable bonds, and molecular weight under 300 Da—positions it as a reference standard for establishing physicochemical benchmarks within a triazolopyrimidine lead series [1]. Use this compound to calibrate in vitro permeability (PAMPA/Caco-2), metabolic stability (microsomal clearance), and plasma protein binding assays, against which analogs with higher lipophilicity (e.g., 4-trifluoromethyl, XLogP3 2.6) and larger polar surface area (e.g., 5-chloro-2-methoxy, TPSA 81.4 Ų) can be quantitatively compared [2].

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